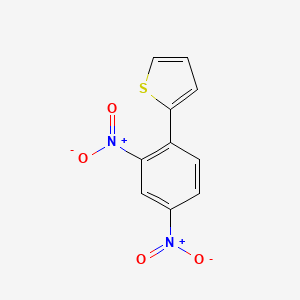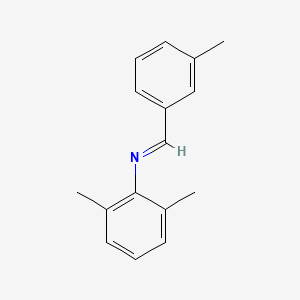![molecular formula C16H16O B14632573 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene CAS No. 55630-71-2](/img/structure/B14632573.png)
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an (E)-3-phenylprop-2-enoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the methyl group to the benzene ring. The reaction is carried out using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Etherification: The (E)-3-phenylprop-2-enoxy group is introduced via an etherification reaction. This involves the reaction of 4-methylphenol with (E)-3-phenylprop-2-enol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the (E)-3-phenylprop-2-enoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperature.
Substitution: HNO₃, H₂SO₄, low temperature for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro-substituted derivatives.
Applications De Recherche Scientifique
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
p-Cymene: An aromatic compound with a methyl and isopropyl group attached to the benzene ring.
Anisole: An aromatic ether with a methoxy group attached to the benzene ring.
Uniqueness
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
55630-71-2 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene |
InChI |
InChI=1S/C16H16O/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
Clé InChI |
XUFCFCRCYPEQDF-VMPITWQZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



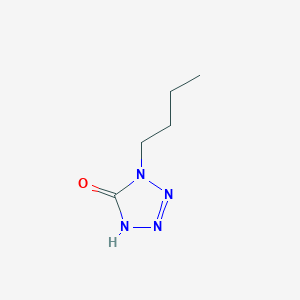
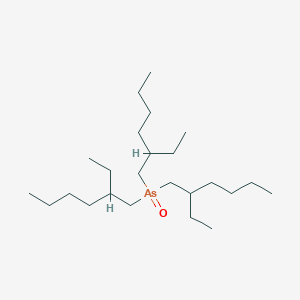
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
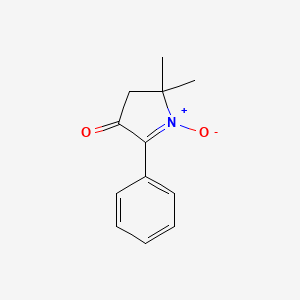
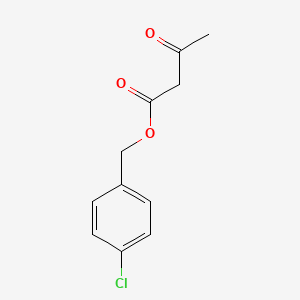
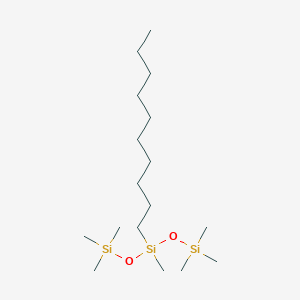


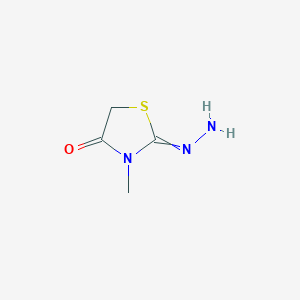
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
